1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone
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Overview
Description
1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenyl group and an ethanone group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry .
Preparation Methods
The synthesis of 1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone involves several synthetic routes. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, leading to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone can be compared with other similar compounds, such as:
1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol: This compound shares the 2,4-dichlorophenyl group but differs in its other substituents.
1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: Another piperazine derivative with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c1-10(18)17-6-4-16(5-7-17)9-11-2-3-12(14)8-13(11)15/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLPUPFGLMGPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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